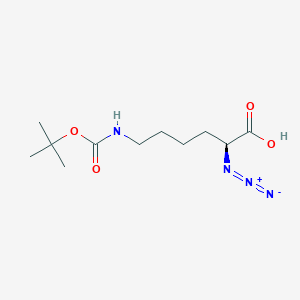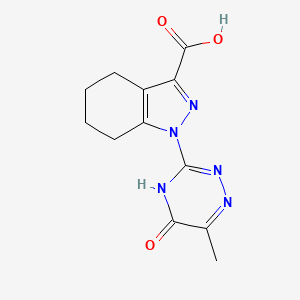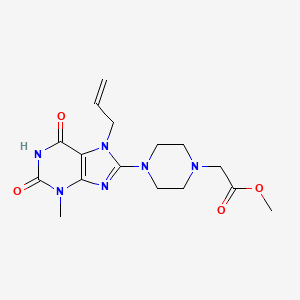
(S)-6-(Boc-Amino)-2-azidohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(S)-6-(Boc-Amino)-2-azidohexanoic acid is a useful research compound. Its molecular formula is C11H20N4O4 and its molecular weight is 272.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of action
The tert-butyloxycarbonyl (Boc) group is widely used to protect amines . The primary target of the Boc group is the amine functional group, which it protects during chemical reactions .
Mode of action
The Boc group is added to the amine through a nucleophilic addition-elimination reaction. The amine attacks the carbonyl carbon of the carbonate, forming a tetrahedral intermediate. This intermediate then undergoes elimination, resulting in the loss of a carbonate .
Biochemical pathways
The Boc group affects the reactivity of the amine, allowing for transformations of other functional groups without interference from the amine .
Pharmacokinetics
The addition of the Boc group can influence the ADME properties of a compound. For example, it can affect the compound’s solubility, which can impact its bioavailability .
Result of action
The addition of the Boc group results in a protected amine that is less reactive and can withstand conditions that would otherwise react with the amine .
Action environment
The stability of the Boc group can be influenced by environmental factors such as pH and temperature. For example, the Boc group can be removed under acidic conditions or by heating .
Eigenschaften
IUPAC Name |
(2S)-2-azido-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O4/c1-11(2,3)19-10(18)13-7-5-4-6-8(9(16)17)14-15-12/h8H,4-7H2,1-3H3,(H,13,18)(H,16,17)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROYNWSGVIHIMN-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2979197.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B2979201.png)

![N-(4-bromophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2979203.png)
![4,6-Dimethyl-1,5-dioxaspiro[2.4]heptane](/img/structure/B2979207.png)
![1-[3-(methylsulfanyl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine](/img/structure/B2979210.png)


![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2979213.png)


![N-benzyl-4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2979216.png)


